molecular formula C12H12O4 B3157617 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid CAS No. 850554-09-5

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Cat. No. B3157617
CAS RN: 850554-09-5
M. Wt: 220.22 g/mol
InChI Key: PRELZHJBOJKAMK-UHFFFAOYSA-N
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Description

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 220.22 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

The compound has a melting point of 225 °C (decomp) and a predicted boiling point of 375.8±37.0 °C . Its density is predicted to be 1±0.06 g/cm3 . The pKa value is predicted to be 3.06±0.30 .

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including “6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid”, have been identified as promising scaffolds for the development of antimicrobial agents . They have shown potential in combating antibiotic resistance, which is a major global health concern .

Anti-tumor Agents

Benzofuran derivatives have demonstrated anti-tumor properties . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient anti-tumor candidates .

Anti-oxidative Agents

Benzofuran derivatives have been found to possess anti-oxidative activities . These compounds can potentially be used in the treatment of diseases caused by oxidative stress .

Anti-inflammatory Agents

Benzofuran derivatives have shown anti-inflammatory activities . They could potentially be used in the treatment of inflammatory diseases .

Anti-Alzheimer’s Disease (AD) Agents

An orally active and blood-brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for Alzheimer’s disease .

Anti-parasitic Agents

Benzofuran derivatives have demonstrated anti-parasitic activities . They could potentially be used in the treatment of parasitic infections .

Bone Anabolic Agents

Benzofuran compounds can also be used as bone anabolic agents . They could potentially be used in the treatment of bone diseases .

Fluorescent Sensor for Analgesic

Benzofuran compounds can be used as a fluorescent sensor for analgesic . This could potentially be used in pain management .

Future Directions

Benzofuran compounds, including 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, have potential applications in various fields of research and industry. They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6-8-4-5-9(15-3)7(2)10(8)16-11(6)12(13)14/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRELZHJBOJKAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2C)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid

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